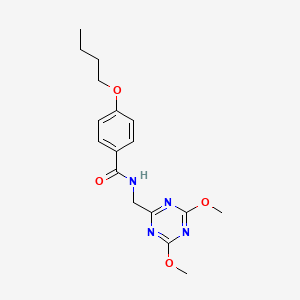

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a butoxy group and a triazinylmethyl group

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are commonly used for the activation of carboxylic acids, particularly for amide synthesis . Therefore, it’s plausible that the primary targets of this compound could be carboxylic acids.

Mode of Action

The mode of action of 4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is likely to involve the activation of carboxylic acids. The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium. The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a base such as N-methylmorpholine. The reaction proceeds through the formation of an intermediate ester, which then reacts with an amine to form the desired benzamide product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Condensation Reactions: It can react with carboxylic acids to form amides.

Esterification: It can form esters when reacted with alcohols.

Substitution Reactions: The triazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Condensation: Typically involves the use of a base such as N-methylmorpholine in tetrahydrofuran (THF).

Esterification: Conducted in the presence of alcohols like methanol or ethanol.

Substitution: Requires nucleophiles such as amines or alcohols.

Major Products

Amides: Formed from the reaction with carboxylic acids.

Esters: Formed from the reaction with alcohols.

Substituted Triazines: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide has several applications in scientific research:

Organic Synthesis: Used as a coupling agent in peptide synthesis and other organic transformations.

Medicinal Chemistry:

Material Science: Used in the preparation of functionalized polymers and materials.

Comparación Con Compuestos Similares

Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine-based coupling agent used in peptide synthesis.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.

Uniqueness

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other triazine derivatives. Its butoxy group enhances its solubility and potential for functionalization in various applications .

Actividad Biológica

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Antitumor Activity :

- Studies have shown that benzamide derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures demonstrated significant antitumor effects in vitro against several cancer cell lines, including breast and lung cancers. One study reported IC50 values as low as 6.26 μM for certain derivatives in 2D assays .

- Antimicrobial Activity :

-

Mechanisms of Action :

- The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways critical to cell proliferation and survival. For example, some studies suggest that benzamide riboside inhibits dihydrofolate reductase (DHFR), leading to reduced cellular proliferation through metabolic disruption .

Case Studies

Several studies highlight the biological activity of similar benzamide compounds:

- Study on Benzamide Riboside : This compound was shown to downregulate DHFR protein levels in resistant cancer cell lines, suggesting a novel mechanism of action that could be exploited for therapeutic purposes .

- Synthesis and Evaluation : In a recent study, derivatives of benzamides were synthesized and evaluated for their RET kinase inhibitory activity. Some compounds showed moderate to high potency in inhibiting RET kinase activity at both molecular and cellular levels .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Antitumor IC50 (μM) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|---|

| Benzamide Riboside | Benzamide Riboside | 6.26 (HCC827) | Yes | Inhibition of DHFR |

| 4-Chloro-benzamides | 4-Chloro-benzamides | 20.46 (NCI-H358) | Moderate | RET Kinase inhibition |

Research Findings

The biological activity of this compound is supported by various research findings:

- Antitumor Efficacy : Research indicates that modifications in the benzamide structure can significantly enhance antitumor efficacy. For example, specific substitutions have been shown to improve binding affinity to target proteins involved in cancer progression .

- Potential as Therapeutic Agents : The diverse biological activities observed in related compounds suggest that this compound could serve as a promising lead for further drug development targeting cancer and infectious diseases.

Propiedades

IUPAC Name |

4-butoxy-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-4-5-10-25-13-8-6-12(7-9-13)15(22)18-11-14-19-16(23-2)21-17(20-14)24-3/h6-9H,4-5,10-11H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLNHCJIKJSDMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.